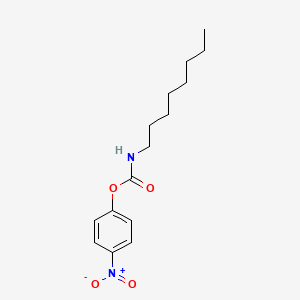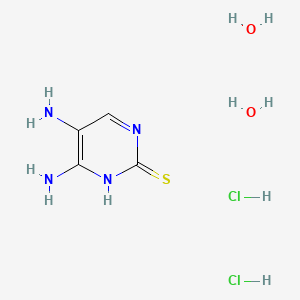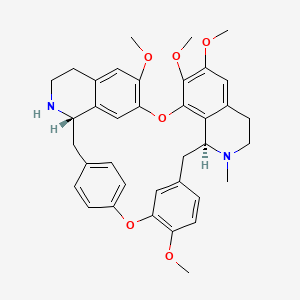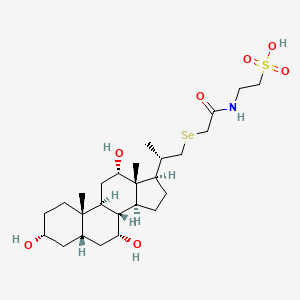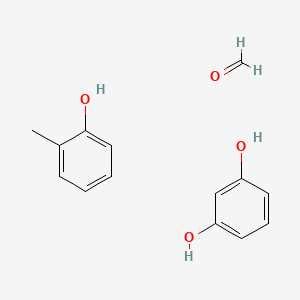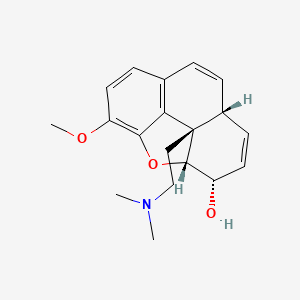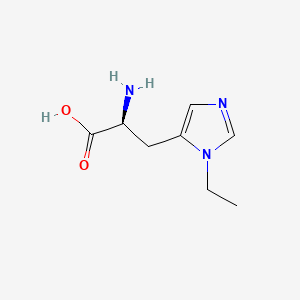![molecular formula C26H22ClN3O5S B1228326 2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)
2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl ester derivatives of quinolinecarboxylic acids have been synthesized, and their tautomeric and conformational transformations were investigated using various spectroscopic methods (Kononov et al., 1988).
Antioxidant and Antibacterial Studies
- Phenolic esters and amides of quinolinecarboxylic acid were synthesized and evaluated for their in vitro antioxidant and antibacterial activity, demonstrating potential against various microorganisms (Shankerrao et al., 2013).
Novel Compounds Synthesis
- Novel quinolinecarboxylic acids and related compounds were prepared and evaluated for antimicrobial activities, although no significant activity was noted in some instances (Agui et al., 1975).
Methods for Preparation
- A general method for preparing quinolinecarboxylic acids was developed, which can produce new analogs in the quinolone class of anti-infectives (Kiely et al., 1989).
Structural Studies
- Oligoamides of quinolinecarboxylic acid were synthesized, and their helical structures were characterized, contributing to the understanding of molecular structure and behavior (Jiang et al., 2003).
Microwave-Assisted Synthesis
- A microwave-assisted one-step method for preparing substituted anilides of quinolinecarboxylic acid was developed, showcasing the efficiency of microwave irradiation in chemical synthesis (Bobál et al., 2012).
Antimicrobial Activity
- A series of quinoline-2-carboxylic acids and alkyl esters were synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Raghavendra et al., 2006).
properties
Product Name |
2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C26H22ClN3O5S |
Molecular Weight |
524 g/mol |
IUPAC Name |
[2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H22ClN3O5S/c1-30(2)36(33,34)18-12-13-21(27)24(14-18)29-25(31)16-35-26(32)20-15-23(17-8-4-3-5-9-17)28-22-11-7-6-10-19(20)22/h3-15H,16H2,1-2H3,(H,29,31) |
InChI Key |
IFTXYVAKRHAAGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
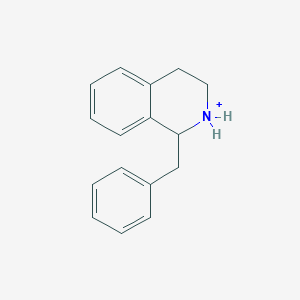
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
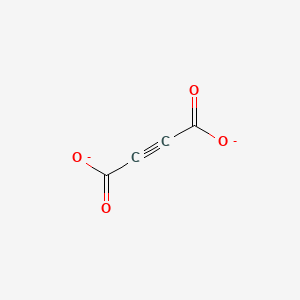
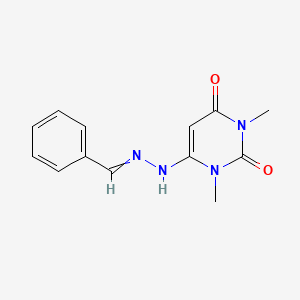
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
